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molecular formula C8H10O4S B8364423 2-Methoxy-4-methylbenzenesulfonic acid

2-Methoxy-4-methylbenzenesulfonic acid

Cat. No. B8364423
M. Wt: 202.23 g/mol
InChI Key: DVGICUWXBXTEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211223B1

Procedure details

To a solution of 5-bromo-2-methoxy-4-methylbenzenesulfonic acid dihydrate (from (a), 125 g, 0.394 moles) in methanol (1.25 liters, 10 ml/g) was added 5% Palladium on carbon catalyst (12.5 g, 0.1 g/g) and the suspension was hydrogenated at 60° C. and 414 kPa (60 psi) for 16 hours. The reaction mixture was filtered over celite and concentrated to dryness. The crude product was slurried in dichloromethane (250 ml), cooled to 0-5° C. and the subtitle compound (67.5 g, 75% yield) isolated in two crops as a white crystalline solid
Name
5-bromo-2-methoxy-4-methylbenzenesulfonic acid dihydrate
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
O.O.Br[C:4]1[C:5]([CH3:16])=[CH:6][C:7]([O:14][CH3:15])=[C:8]([S:10]([OH:13])(=[O:12])=[O:11])[CH:9]=1>CO.[Pd]>[CH3:15][O:14][C:7]1[CH:6]=[C:5]([CH3:16])[CH:4]=[CH:9][C:8]=1[S:10]([OH:13])(=[O:12])=[O:11] |f:0.1.2|

Inputs

Step One
Name
5-bromo-2-methoxy-4-methylbenzenesulfonic acid dihydrate
Quantity
125 g
Type
reactant
Smiles
O.O.BrC=1C(=CC(=C(C1)S(=O)(=O)O)OC)C
Name
Quantity
1.25 L
Type
solvent
Smiles
CO
Name
Quantity
12.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 60° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 67.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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